molecular formula C10H20N2O B2413272 N-tert-butylpiperidine-4-carboxamide CAS No. 86542-86-1

N-tert-butylpiperidine-4-carboxamide

Cat. No. B2413272
CAS RN: 86542-86-1
M. Wt: 184.283
InChI Key: RVLXBOPJKYOSKH-UHFFFAOYSA-N
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Description

“N-tert-Butylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 86542-86-1 . Its molecular weight is 184.28 and its IUPAC name is N-(tert-butyl)-4-piperidinecarboxamide .


Molecular Structure Analysis

The InChI code for “N-tert-Butylpiperidine-4-carboxamide” is 1S/C10H20N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) . This code represents the molecular structure of the compound.

Scientific Research Applications

Role in Organic Synthesis

“N-tert-butylpiperidine-4-carboxamide” is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Drug Synthesis

The N-tert-butyl amide compounds, including “N-tert-butylpiperidine-4-carboxamide”, have wide application in drug synthesis . A lot of drug molecules containing N-tert-butyl amide functionality have been explored to cure various diseases .

Pharmacological Applications

Piperidine derivatives, such as “N-tert-butylpiperidine-4-carboxamide”, have significant pharmacological applications . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biological Activity

Piperidines, including “N-tert-butylpiperidine-4-carboxamide”, are involved in various biological activities . They are used in multicomponent reactions, which are crucial in the field of medicinal chemistry .

Role in Cyclization and Annulation

Piperidines, such as “N-tert-butylpiperidine-4-carboxamide”, are involved in cyclization and annulation processes . These processes are crucial in the synthesis of complex organic molecules .

Role in Amination

“N-tert-butylpiperidine-4-carboxamide” plays a role in amination processes . Amination is a fundamental process in organic synthesis, used to introduce nitrogen-containing groups into organic molecules .

Safety and Hazards

The safety information for “N-tert-butylpiperidine-4-carboxamide hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

N-tert-butylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLXBOPJKYOSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butylpiperidine-4-carboxamide

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